Mechlorethamine hydrochloride

Description

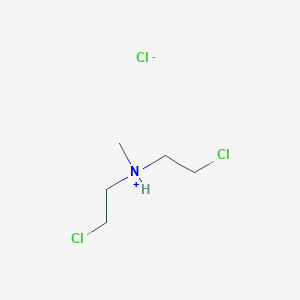

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJVCYUQZDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N.ClH, C5H12Cl3N | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-75-2 (Parent) | |

| Record name | Mechlorethamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8025757 | |

| Record name | Nitrogen mustard hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |

CAS No. |

55-86-7 | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mechlorethamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormethine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrogen mustard hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormethine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0MR697HHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 232 °F (NTP, 1992), 109-111 °C | |

| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECHLORETHAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mechlorethamine Hydrochloride's Mechanism of Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which mechlorethamine (B1211372) hydrochloride exerts its cytotoxic effects through DNA alkylation. It details the chemical transformations of the drug, its interaction with DNA, the resulting types of DNA damage, and the subsequent cellular responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic alkylating agent.

Core Mechanism of Action: From Prodrug to DNA Alkylation

Mechlorethamine, a nitrogen mustard, is a bifunctional alkylating agent that covalently modifies DNA, leading to cytotoxicity.[1][2] Its mechanism can be dissected into two primary stages: activation and DNA alkylation.

Activation: In an aqueous physiological environment, mechlorethamine undergoes a spontaneous intramolecular cyclization. The lone pair of electrons on the nitrogen atom displaces a chloride ion, forming a highly reactive and unstable aziridinium (B1262131) (ethyleniminium) ion intermediate.[1][3] This cyclization is the rate-limiting step in the overall reaction.

DNA Alkylation: The positively charged aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine (B1146940) residues.[1][4] To a lesser extent, alkylation can also occur at the N3 position of adenine.[4] This initial reaction results in the formation of a monoalkyated adduct, with mechlorethamine covalently attached to a single DNA base.

The second chloroethyl arm of mechlorethamine can then undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a second nucleophilic site on DNA. This can result in two main types of lesions:

-

Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it forms a covalent link between the two strands.[1] This is considered the most cytotoxic lesion induced by mechlorethamine as it physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription.[5][6]

-

Intrastrand Cross-links: The second alkylation can also occur on another base within the same DNA strand.[1]

Additionally, mechlorethamine can induce DNA-protein cross-links, where the drug covalently links a DNA base to a nearby protein.[7]

Quantitative Aspects of Mechlorethamine-DNA Interaction

| Parameter | Value | Cell Line / Conditions | Reference |

| Half-life in Aqueous Solution | ~15 minutes | In water or body fluids | [8][9] |

| Atmospheric Half-life | ~2 days | Estimated for vapor-phase reaction with hydroxyl radicals | [10] |

| Half-life of Interstrand Cross-link Repair | ~7 hours | L1210 cells | [11] |

| Peak Monoadduct Levels | 13.02 ± 3.68 adducts/10⁶ nucleotides (p53 gene) | Human peripheral lymphocytes (in vivo) | [11] |

| 12.29 ± 6.27 adducts/10⁶ nucleotides (N-ras gene) | Human peripheral lymphocytes (in vivo) | [11] | |

| DNA Bending by Interstrand Cross-link | 12.4-16.8 degrees per lesion | In vitro | [6] |

Table 1: Quantitative Parameters of Mechlorethamine Activity

Cellular Responses to Mechlorethamine-Induced DNA Damage

The formation of DNA adducts and cross-links by mechlorethamine triggers a complex cellular response, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2]

DNA Damage Response (DDR) Pathways

The cell employs a sophisticated network of proteins to detect DNA damage and signal for repair or cell death. The primary kinases that sense and initiate the DDR in response to mechlorethamine-induced damage are ATM (Ataxia Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).

-

ATM-Chk2 Pathway: Double-strand breaks (DSBs), which can arise from the processing of interstrand cross-links, are potent activators of the ATM kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2. This cascade leads to the stabilization and activation of the tumor suppressor protein p53 and cell cycle arrest, primarily at the G1/S checkpoint.[12][13]

-

ATR-Chk1 Pathway: Stalled replication forks, a direct consequence of bulky DNA adducts and cross-links, activate the ATR kinase. ATR then phosphorylates the checkpoint kinase Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, predominantly in the S and G2/M phases.[14][15]

-

DNA-PK and Non-Homologous End Joining (NHEJ): DNA-PK is a key component of the NHEJ pathway, a major mechanism for repairing DSBs. DNA-PK is recruited to DSB ends where it helps to ligate the broken strands back together.[16][17]

p53-Mediated Apoptosis

If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage signals from ATM and Chk2.[18][19] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, most notably Bax.[20][21]

Bax translocates to the mitochondria where it promotes the release of cytochrome c into the cytoplasm.[21] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[22] Caspase-9, an initiator caspase, then activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular proteins.[20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of mechlorethamine on DNA.

Quantification of Mechlorethamine-DNA Adducts by HPLC-ESI-MS/MS

This protocol outlines the general steps for the sensitive detection and quantification of mechlorethamine-DNA adducts from cellular DNA.

1. DNA Isolation and Hydrolysis: a. Treat cells with the desired concentrations of mechlorethamine for a specified time. b. Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. To prevent adventitious damage, include antioxidants and deaminase inhibitors during isolation.[23] c. Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop). d. Enzymatically digest the DNA to individual nucleosides. A typical digestion mixture includes nuclease P1, followed by alkaline phosphatase.[24][25] e. Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest for accurate quantification.[25] f. Remove the enzymes by ultrafiltration.[24]

2. HPLC Separation: a. Use a reverse-phase C18 column for the separation of the nucleoside mixture.[25] b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[25] c. Optimize the gradient to achieve good separation of the DNA adducts from the unmodified nucleosides.

3. ESI-MS/MS Analysis: a. Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[24] b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[26] c. Set up specific MRM transitions for the analyte (the mechlorethamine adduct) and the internal standard. This typically involves monitoring the fragmentation of the protonated molecular ion [M+H]⁺ to a characteristic product ion (e.g., the protonated base).[26]

4. Data Analysis: a. Generate a calibration curve using known concentrations of the DNA adduct standard. b. Quantify the amount of the adduct in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Detection of DNA Interstrand Cross-links by Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to detect DNA interstrand cross-links. The principle is that cross-links will reduce the migration of DNA fragments induced by a second DNA damaging agent.[27][28]

1. Cell Preparation and Treatment: a. Treat cells with mechlorethamine at various concentrations. b. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[29]

2. Slide Preparation and Lysis: a. Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide pre-coated with normal-melting-point agarose.[29][30] b. Allow the agarose to solidify at 4°C. c. Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[27][31]

3. Induction of DNA Strand Breaks (for Cross-link Detection): a. After lysis, wash the slides with PBS. b. To detect cross-links, induce a known amount of DNA strand breaks. This is typically done by treating the slides with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or by exposing them to a controlled dose of ionizing radiation.[27]

4. Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).[31] b. Allow the DNA to unwind for a set period (e.g., 20-40 minutes). c. Apply a voltage (e.g., 25 V) for a specific duration (e.g., 20-30 minutes).[31]

5. Neutralization and Staining: a. After electrophoresis, gently remove the slides and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[31] b. Stain the DNA with a fluorescent dye such as SYBR Green I or propidium (B1200493) iodide.[29]

6. Visualization and Analysis: a. Visualize the "comets" using a fluorescence microscope. b. Quantify the extent of DNA migration (comet tail length or tail moment) using specialized image analysis software. A reduction in DNA migration in mechlorethamine-treated cells compared to control cells (treated only with the second damaging agent) is indicative of the presence of interstrand cross-links.

Conclusion

Mechlorethamine hydrochloride remains a paradigm for bifunctional alkylating agents. Its potent cytotoxicity stems from its ability to form a highly reactive aziridinium intermediate that subsequently cross-links DNA strands, thereby inhibiting essential cellular processes. The resulting DNA damage activates complex signaling networks that ultimately determine the cell's fate – either repair and survival or programmed cell death. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development of more targeted and effective cancer chemotherapeutics. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mechlorethamine-induced DNA interstrand cross-link bends duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. mdpi.com [mdpi.com]

- 31. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a New Era in Cancer Treatment: A Technical History of Nitrogen Mustards

From Chemical Warfare to Chemotherapy: The Serendipitous Journey of Nitrogen Mustards

The story of nitrogen mustards in chemotherapy is a compelling narrative of scientific observation, wartime secrecy, and the dawn of a new paradigm in cancer treatment.[1][2][3][4] Initially developed as more stable and potent analogues of sulfur mustard ("mustard gas") for chemical warfare, their journey into the clinic was an unforeseen consequence of military research.[1][2][3] During World War II, pharmacologists Louis S. Goodman and Alfred Gilman at the Yale School of Medicine were tasked with investigating the pharmacology of these toxic agents.[1][5] Their meticulous studies on animals revealed a profound and selective toxicity towards rapidly dividing cells, particularly those of the lymphatic system and bone marrow.[1][6][7] This observation sparked a revolutionary idea: a poison designed to kill could potentially be harnessed to destroy the uncontrollably proliferating cells of cancer.[3]

The First Clinical Trials: A Glimmer of Hope in the Face of Terminal Illness

In late 1942, under a cloak of military secrecy, the first clinical trial of a nitrogen mustard, specifically mechlorethamine (B1211372) (also known as "HN2" or "mustine"), was initiated.[5][6] The first patient, a man with advanced, radiation-resistant lymphosarcoma, was treated with intravenous injections of "Compound X," the code name for mechlorethamine.[5] The initial results were nothing short of dramatic. The patient experienced a significant regression of his tumors, marking the first time a chemical agent had demonstrated such a profound effect on a systemic malignancy.[1][3][5]

While the remission was temporary and the patient ultimately relapsed, this landmark experiment provided the crucial proof-of-concept that chemical agents could be used to treat cancer, giving birth to the field of modern chemotherapy.[1][5] Following this initial success, further trials were conducted, and the once-classified results were eventually published after the war, catalyzing a wave of research into new anticancer drugs.[8]

Quantitative Data from Early Clinical Experiences

Detailed quantitative data from the very first clinical trials is scarce due to the classified nature of the research. However, available reports and later studies provide some insights into the early clinical use of nitrogen mustards.

| Nitrogen Mustard Agent | Indication | Dosage Regimen (Early Trials) | Observed Response | Key Toxicities |

| Mechlorethamine (HN2) | Lymphosarcoma, Hodgkin's Disease | 0.1 mg/kg intravenously daily for several days | Significant but temporary tumor regression | Myelosuppression (leukopenia, thrombocytopenia), nausea, vomiting |

| Topical Mechlorethamine | Mycosis Fungoides (Cutaneous T-cell Lymphoma) | 10–20 mg dissolved in 40–60 mL of water, applied topically | Complete response rates of 51%–84% in T1 stage and 31%–62.2% in T2 stage[9] | Allergic contact dermatitis, irritant contact dermatitis, hyperpigmentation[9][10] |

Mechanism of Action: Unraveling the Molecular Basis of Cytotoxicity

The therapeutic and toxic effects of nitrogen mustards stem from their potent ability to alkylate DNA.[11] As bifunctional alkylating agents, they possess two reactive chloroethyl groups.

The DNA Damage Response Signaling Pathway

The extensive DNA damage induced by nitrogen mustards triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This intricate network of proteins is responsible for detecting the damage, halting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is too severe to be repaired.

Caption: DNA Damage Response Pathway initiated by Nitrogen Mustards.

Experimental Protocols: The Methodologies Behind the Discoveries

The elucidation of the historical development and mechanism of action of nitrogen mustards relied on a variety of experimental techniques, from organic synthesis to in vivo animal studies and early methods of DNA analysis.

Synthesis of Early Nitrogen Mustards

The pioneering nitrogen mustard, mechlorethamine, and its later derivatives, chlorambucil (B1668637) and melphalan, were synthesized through multi-step chemical reactions.

Synthesis of Mechlorethamine: A common early synthesis involved the reaction of diethanolamine (B148213) with thionyl chloride to replace the hydroxyl groups with chlorine atoms.

Synthesis of Chlorambucil: This derivative was synthesized to reduce the reactivity of the nitrogen mustard by attaching it to an aromatic ring. The synthesis typically started with 4-nitro-phenylbutyric acid.

Synthesis of Melphalan: Incorporating the nitrogen mustard into an amino acid analogue, L-phenylalanine, was a strategy to potentially enhance cellular uptake. The synthesis began with L-phenylalanine.[12]

In Vivo Tumor Regression Studies in Mice (circa 1940s)

Early preclinical evaluation of nitrogen mustards heavily relied on mouse models of cancer.

A General Protocol:

-

Tumor Implantation: A suspension of tumor cells (e.g., lymphoma or sarcoma) was implanted subcutaneously or intraperitoneally into mice.

-

Treatment Initiation: Once the tumors reached a palpable size, the mice were treated with the nitrogen mustard compound, typically via intraperitoneal or intravenous injection.

-

Tumor Measurement: Tumor size was measured regularly using calipers.

-

Toxicity Monitoring: The mice were monitored for signs of toxicity, including weight loss and changes in blood cell counts.

-

Endpoint: The experiment concluded when the tumors reached a predetermined size, or the mice showed signs of significant toxicity. The primary endpoints were often tumor growth inhibition and increased survival time.[7]

Early Analysis of DNA Alkylation

While modern techniques for DNA analysis were not available in the 1940s and 50s, early researchers used indirect methods to infer DNA damage. Later, techniques like Maxam-Gilbert sequencing provided more direct evidence of the sites of alkylation.

Maxam-Gilbert Sequencing for Determining Alkylation Sites (A Later, More Direct Method):

-

DNA Labeling: A purified DNA fragment was radioactively labeled at one end.

-

Chemical Treatment: The labeled DNA was treated with the nitrogen mustard, causing alkylation primarily at guanine (B1146940) residues.

-

Base-Specific Cleavage: The DNA was then subjected to chemical reactions that would cleave the DNA backbone at the modified bases.

-

Gel Electrophoresis: The resulting DNA fragments were separated by size using polyacrylamide gel electrophoresis.

-

Autoradiography: The radioactive fragments were visualized by exposing the gel to X-ray film, revealing a ladder of bands corresponding to the positions of the alkylated guanines.[13][14][15][16]

The Evolution of Nitrogen Mustards: A Timeline of Discovery and Development

The initial discovery of mechlorethamine's anticancer activity spurred decades of research to develop derivatives with improved efficacy and reduced toxicity. This led to the introduction of key drugs that remain in clinical use today.

Caption: Historical Development of Nitrogen Mustards in Chemotherapy.

Conclusion: A Legacy of Innovation

The historical development of nitrogen mustards represents a pivotal moment in the history of medicine. From their origins as instruments of war to their repurposing as life-saving therapies, these compounds laid the foundation for the entire field of cancer chemotherapy. The journey from the initial observations of Goodman and Gilman to the development of a diverse arsenal (B13267) of alkylating agents is a testament to the power of scientific inquiry and the relentless pursuit of new treatments for cancer. While newer, more targeted therapies have emerged, the principles established through the study of nitrogen mustards continue to inform cancer research and drug development today.

References

- 1. discover.nci.nih.gov [discover.nci.nih.gov]

- 2. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]

- 3. Fighting cancer - the early years | Feature | RSC Education [edu.rsc.org]

- 4. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First FDA-Approved Chemo Agent Turns 60 | MDedge [mdedge.com]

- 6. pubs.rsna.org [pubs.rsna.org]

- 7. speakingofresearch.com [speakingofresearch.com]

- 8. Landmark article Sept. 21, 1946: Nitrogen mustard therapy. Use of methyl-bis(beta-chloroethyl)amine hydrochloride and tris(beta-chloroethyl)amine hydrochloride for Hodgkin's disease, lymphosarcoma, leukemia and certain allied and miscellaneous disorders. By Louis S. Goodman, Maxwell M. Wintrobe, William Dameshek, Morton J. Goodman, Alfred Gilman and Margaret T. McLennan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical potential of mechlorethamine gel for the topical treatment of mycosis fungoides-type cutaneous T-cell lymphoma: a review on current efficacy and safety data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 13. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. llri.in [llri.in]

mechlorethamine hydrochloride as a bifunctional alkylating agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mechlorethamine (B1211372), also known as nitrogen mustard or mustine, is the prototypical bifunctional alkylating agent that has been a cornerstone in the history of cancer chemotherapy.[1][2] Its potent cytotoxic effects stem from its ability to form covalent bonds with biological macromolecules, most critically, deoxyribonucleic acid (DNA). By creating interstrand and intrastrand cross-links in the DNA double helix, mechlorethamine disrupts the fundamental processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of mechlorethamine hydrochloride, detailing its chemical properties, mechanism of action, clinical applications and efficacy, and relevant experimental protocols for its study.

Chemical and Physical Properties

This compound is the salt form of mechlorethamine, a nitrogen analog of sulfur mustard.[4][5] It is a crystalline, hygroscopic powder that is highly soluble in water.[4][6] Due to its high reactivity and toxicity, it must be handled with extreme care following appropriate safety procedures.[4]

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride | [4][7] |

| Synonyms | Nitrogen Mustard, Mustine, Chlormethine, HN2 | [8][7][9] |

| Molecular Formula | C₅H₁₁Cl₂N · HCl | [4][6] |

| Molecular Weight | 192.52 g/mol | [4][6] |

| Appearance | Light yellow-brown, crystalline powder | [4][6] |

| Melting Point | 108-111°C | [6][10] |

| Solubility | Very soluble in water | [4][6] |

Mechanism of Action as a Bifunctional Alkylating Agent

The cytotoxic activity of mechlorethamine is mediated by its function as a bifunctional alkylating agent.[2][3] The process involves a two-step intracellular, non-enzymatic chemical transformation.

-

Formation of the Aziridinium (B1262131) Ion: In an aqueous environment, one of the 2-chloroethyl side chains undergoes an intramolecular cyclization, displacing the chloride ion to form a highly reactive and unstable aziridinium (ethylenimonium) cation.[1][11] This intermediate is a potent electrophile.

-

DNA Alkylation (Monofunctional Adduct): The aziridinium ion rapidly reacts with a nucleophilic site on a biological molecule. The primary target is the N7 position of guanine (B1146940) residues in DNA, although other sites like the N1 and N3 of adenine, N3 of cytosine, and phosphate (B84403) groups can also be alkylated.[3][10] This forms a monofunctional adduct.

-

Cross-Linking (Bifunctional Alkylation): The second 2-chloroethyl arm of the mechlorethamine molecule can undergo the same cyclization process to form another aziridinium ring.[3][11] This second reactive intermediate then alkylates another nucleophilic site, typically a guanine on the opposite DNA strand, resulting in a stable interstrand cross-link (ICL).[3] Intrastrand cross-links and DNA-protein cross-links can also be formed.[12]

These DNA lesions, particularly interstrand cross-links, are highly cytotoxic. They physically block the separation of DNA strands, which is essential for both DNA replication and gene transcription, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[13]

Caption: Mechanism of mechlorethamine activation and DNA cross-linking leading to apoptosis.

Cellular Signaling Response to Mechlorethamine

The extensive DNA damage induced by mechlorethamine triggers complex cellular stress responses. Key signaling pathways, including those mediated by p53 and NF-κB, are activated to determine the cell's fate.

-

p53 Pathway: As a critical tumor suppressor, p53 is activated in response to DNA damage. It can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.

-

NF-κB Pathway: Bifunctional alkylating agents like mechlorethamine can induce nonclassical NF-κB signaling.[14] This pathway is involved in inflammatory responses and cell survival, and its activation can sometimes counteract the pro-apoptotic signals, contributing to drug resistance.[14]

Caption: Signaling pathways activated by mechlorethamine-induced DNA damage.

Clinical Efficacy and Safety

Historically used intravenously for Hodgkin's disease and other lymphomas, mechlorethamine's modern clinical application is primarily as a topical gel (Valchlor®) for the treatment of early-stage mycosis fungoides (MF), a type of cutaneous T-cell lymphoma (CTCL).[15][16][17]

Quantitative Clinical Data

The efficacy of topical mechlorethamine has been established in multiple studies. Response rates vary by disease stage.

Table 1: Clinical Response Rates of Topical Mechlorethamine in Mycosis Fungoides

| Study Cohort/Stage | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate (ORR) | Source |

| Stage IA | 76-80% | - | - | [15] |

| Stage IB | 35-68% | - | - | [15] |

| T1 Stage (Limited Patch/Plaque) | 51-84% | - | - | [13] |

| T2 Stage (Generalized Patch/Plaque) | 31-62% | - | - | [13] |

| Valchlor® Gel (12 months) | 13.8% | 29.2% (approx.) | 43% | [13][18] |

Note: Response rates can vary significantly based on the formulation (aqueous vs. gel), concentration, and patient population.

Safety and Tolerability

The primary adverse events associated with topical mechlorethamine are dermatological. Systemic absorption and toxicity are minimal to non-existent with topical application.[13]

Table 2: Common Adverse Events with Topical Mechlorethamine

| Adverse Event | Description | Incidence | Source |

| Irritant Contact Dermatitis | Redness, itching, or stinging at the application site. | Most frequent complication. | [18] |

| Allergic Contact Dermatitis | A delayed hypersensitivity reaction, sometimes severe with blistering. | ~10% | [18] |

| Hyperpigmentation | Darkening of the skin in treated areas. | Common | [15] |

| Non-melanoma Skin Cancers | Potential increased risk, particularly in patients with prior skin-damaging therapies. | Noted as a potential risk. | [13][15] |

Experimental Protocols

Studying the effects of mechlorethamine involves various cellular and molecular biology techniques. Below is a generalized protocol for the isolation and detection of DNA-protein cross-links, adapted from methodologies used in the literature.[12]

Protocol: Isolation of DNA-Protein Cross-links (DPCs)

Objective: To isolate and visualize covalent DPCs in mammalian cells following treatment with mechlorethamine.

Materials:

-

Mammalian cell line (e.g., HT1080 human fibrosarcoma)

-

Cell culture medium and supplements

-

This compound (stock solution)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 2% Triton X-100, 0.65M sucrose)

-

Protease inhibitors (e.g., PMSF, leupeptin)

-

Phenol/chloroform/isoamyl alcohol

-

SDS-PAGE equipment and reagents

-

Protein stain (e.g., SimplyBlue SafeStain)

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency in appropriate medium.

-

Treat cells with varying concentrations of mechlorethamine (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 3 hours) at 37°C.[12]

-

-

Cell Lysis and Nuclei Isolation:

-

Wash cells with ice-cold PBS.

-

Resuspend cells in PBS (~2 × 10⁶ cells/mL).

-

Lyse cells by adding an equal volume of 2X cell lysis buffer containing protease inhibitors.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 2,000g for 10 minutes at 4°C to pellet the nuclei.[12]

-

-

DNA-Protein Complex Isolation:

-

Wash the nuclear pellet with lysis buffer and resuspend.

-

Perform a modified phenol/chloroform extraction to separate the cross-linked DNA-protein complexes (which remain in the aqueous phase) from free proteins (which partition to the organic phase).[12]

-

Precipitate the DNA-protein complexes from the aqueous phase with ethanol.

-

-

Protein Visualization:

-

Resuspend the DNA-protein pellet.

-

Quantify DNA concentration.

-

Release the cross-linked proteins from the DNA by thermal hydrolysis (e.g., heating at 95°C).

-

Load equal amounts of DNA (e.g., 15 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Stain the gel with a protein stain (e.g., SimplyBlue) to visualize the proteins that were cross-linked to the DNA. The intensity of the protein bands should correlate with the mechlorethamine concentration.[12]

-

Caption: Workflow for isolating and visualizing mechlorethamine-induced DNA-protein cross-links.

Conclusion

This compound remains a significant compound in oncology, both as a therapeutic agent for specific malignancies and as a model bifunctional alkylating agent for research. Its mechanism, centered on the covalent cross-linking of DNA, is a powerful illustration of how disrupting DNA integrity can be harnessed to eliminate rapidly proliferating cancer cells. A thorough understanding of its chemical reactivity, the cellular responses it elicits, and the mechanisms by which tumors develop resistance is crucial for optimizing its use and for the development of next-generation alkylating agents and combination therapies.

References

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Facebook [cancer.gov]

- 6. medkoo.com [medkoo.com]

- 7. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mechlorethamine [drugcentral.org]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. Alkylating agents -Medicinal Chemistry | PDF [slideshare.net]

- 12. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical potential of mechlorethamine gel for the topical treatment of mycosis fungoides-type cutaneous T-cell lymphoma: a review on current efficacy and safety data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechlorethamine gel for the topical treatment of stage IA and IB mycosis fungoides-type cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - NCI [cancer.gov]

- 17. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. clfoundation.org [clfoundation.org]

An In-Depth Technical Guide to the Cytotoxic Effects of Mechlorethamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard derivative, is a potent bifunctional alkylating agent with a long history in cancer chemotherapy. Its cytotoxic effects are primarily mediated through the covalent alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This extensive DNA damage disrupts fundamental cellular processes such as replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of mechlorethamine's cytotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: DNA Alkylation and Its Consequences

Mechlorethamine hydrochloride exerts its cytotoxic effects through a well-established mechanism involving the alkylation of DNA. As a nitrogen mustard, it spontaneously cyclizes in aqueous environments to form a highly reactive aziridinium (B1262131) (ethylenimonium) ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.

The bifunctional nature of mechlorethamine allows for a second alkylation event, resulting in the formation of covalent cross-links between DNA strands (interstrand cross-links, ICLs) or within the same strand (intrastrand cross-links).[1] These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. This blockage leads to a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1]

Mechlorethamine is considered a cell cycle-nonspecific agent, meaning it can damage DNA at any phase of the cell cycle. However, its cytotoxic effects are most pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before undergoing replication or mitosis.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound varies across different cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50).

| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time | Reference |

| HT1080 | Fibrosarcoma | LC50 | ~50 | 3 hours | [2] |

| Rabbit Tracheal Epithelial Cells | Normal | LC10 | 50 | 1 hour | [3] |

| MatB (GST Yc transfected) | Rat Mammary Carcinoma | IC50 (Resistance Fold) | 10- to 16-fold higher than wild type | Not Specified | [4] |

DNA Damage and Repair

The formation of DNA adducts and cross-links by mechlorethamine triggers a complex cellular DNA damage response (DDR). Key protein kinases, including Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), are activated at the sites of damage.[5][6] These kinases initiate a signaling cascade that leads to the phosphorylation of numerous downstream targets, orchestrating DNA repair processes and cell cycle checkpoint activation.

If the DNA damage is too extensive to be repaired, the DDR pathways can signal for the initiation of apoptosis. The level of DNA damage can be quantified using techniques such as the comet assay, which measures DNA strand breaks.

| Parameter | Method | Typical Result with Mechlorethamine | Reference |

| DNA Strand Breaks | Comet Assay | Increased tail moment, indicating more DNA fragmentation. | [7][8][9][10] |

| DNA Adducts | Mass Spectrometry | Formation of N7-guanine monoadducts and interstrand cross-links. |

Induction of Apoptosis

A primary outcome of mechlorethamine-induced cytotoxicity is the induction of apoptosis, or programmed cell death. The irreparable DNA damage and stalled replication forks trigger both intrinsic and extrinsic apoptotic pathways. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the activation of caspases.

The percentage of apoptotic cells can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

| Cell Line | Concentration (µM) | Time (hours) | % Apoptotic Cells (Early + Late) | Reference |

| HL-60 | 2 (MG132, not Mechlorethamine) | 24 | 16.67 ± 1.48 | [11] |

| Jurkat | Various | 4 | Dose-dependent increase | [12] |

Note: Specific quantitative data for mechlorethamine-induced apoptosis percentages across various cell lines is limited in the provided search results. The data from HL-60 cells with MG132 is included as an example of apoptosis quantification.

Cell Cycle Arrest

In response to DNA damage, cell cycle checkpoints are activated to halt cell cycle progression, allowing time for DNA repair. Mechlorethamine treatment has been shown to induce cell cycle arrest, primarily at the G2/M and S phases.[1] This arrest is mediated by the ATM/ATR and DNA-PK signaling pathways, which lead to the inhibition of cyclin-dependent kinases (CDKs) that drive cell cycle progression.

The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

| Cell Line | Concentration | Time (hours) | % Cells in G2/M | Reference |

| HL-60 | 2 µM (MG132) | 12 | 63.42 ± 2.02 | [11] |

Note: Specific quantitative data for mechlorethamine-induced cell cycle arrest percentages is limited in the provided search results. The data from HL-60 cells with MG132 is included as an example of G2/M arrest quantification.

Modulation of Cytotoxicity

Glutathione (B108866) (GSH)

The cellular antioxidant glutathione (GSH) can play a role in modulating the cytotoxicity of mechlorethamine. GSH can directly conjugate with the reactive aziridinium ion of mechlorethamine, leading to its detoxification.[4][13] Elevated intracellular levels of GSH have been associated with resistance to mechlorethamine and other alkylating agents.[4][13]

| Condition | Effect on Mechlorethamine Cytotoxicity | Reference |

| Increased Glutathione S-Transferase (GST) Yc expression | 10- to 16-fold increase in resistance | [4] |

| Glutamine supplementation (in vivo) | Decreased tumor glutathione, increased host glutathione | [14] |

mTOR Signaling Pathway

Recent studies have suggested that the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is dysregulated by mechlorethamine.[15][16] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Mechlorethamine treatment has been shown to reduce the phosphorylation of downstream effectors of mTORC1, such as S6 ribosomal protein and 4E-BP1, suggesting an inhibition of mTOR activity.[15][16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed and treat cells with this compound as desired.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

DNA Damage Assay (Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Prepare a suspension of single cells treated with this compound.

-

Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lyse the cells by immersing the slides in a high-salt and detergent solution.

-

Denature the DNA by incubating the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail moment.[7][8][9][10]

Signaling Pathways and Experimental Workflows

Mechlorethamine-Induced Cytotoxicity Pathway

Caption: Mechlorethamine's cytotoxic pathway.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for cytotoxicity assessment.

Conclusion

This compound remains a significant cytotoxic agent due to its potent DNA alkylating activity. Its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis, forms the basis of its therapeutic efficacy in oncology. Understanding the quantitative aspects of its cytotoxicity, the intricacies of the cellular response to the damage it inflicts, and the factors that modulate its activity is crucial for the development of more effective cancer therapies and for mitigating its toxic side effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Microarray Gene Expression Cancer Data - Mendeley Data [data.mendeley.com]

- 14. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Mechlorethamine Hydrochloride in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard and the archetypal alkylating agent, has been a cornerstone in cancer chemotherapy for decades.[1][2] Its clinical efficacy is rooted in its ability to induce significant cytotoxicity, primarily through extensive damage to cellular macromolecules. This technical guide provides a comprehensive overview of the molecular targets of mechlorethamine hydrochloride, detailing its interactions with DNA and proteins, and its subsequent impact on critical cellular signaling pathways. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the mechanisms of this important chemotherapeutic agent.

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The principal molecular target of mechlorethamine is DNA.[3] As a bifunctional alkylating agent, it covalently attaches alkyl groups to DNA bases, leading to a cascade of cellular events that culminate in cell death.[4]

Mechanism of DNA Alkylation

Upon entering the physiological environment, mechlorethamine undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion (also known as an ethylenimonium ion).[4] This electrophilic intermediate readily attacks nucleophilic sites on DNA bases. The primary site of alkylation is the N7 position of guanine (B1146940).[4] Other less frequent sites of alkylation include the N3 position of adenine, the N1 of adenine, the N3 of cytosine, and the O6 of guanine.

The reaction can result in the formation of a monoadduct, where one chloroethyl arm of the mechlorethamine molecule binds to a DNA base. Subsequently, the second chloroethyl arm can react with another base, leading to the formation of cross-links.

Formation of DNA Adducts and Cross-links

The alkylation of DNA by mechlorethamine results in the formation of various adducts, which can be broadly categorized as monoadducts and cross-links.

-

Monoadducts : These are formed when a single arm of the mechlorethamine molecule binds to a DNA base, primarily the N7 position of guanine.

-

Interstrand Cross-links (ICLs) : These are highly cytotoxic lesions where mechlorethamine links two guanine bases on opposite DNA strands, most commonly at 5'-GNC-3' sequences.[2][4] ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription.[4]

-

Intrastrand Cross-links : These occur when mechlorethamine links two adjacent guanine bases on the same DNA strand.[4]

-

DNA-Protein Cross-links (DPCs) : In addition to cross-linking DNA strands, mechlorethamine can also covalently link proteins to DNA, forming bulky lesions that interfere with DNA metabolism.[4]

The formation of these adducts and cross-links introduces significant distortion to the DNA helix, which is recognized by the cellular DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[4]

Table 1: Types of DNA Adducts Formed by this compound

| Adduct Type | Description | Primary Site of Formation | Cellular Consequence |

| Guanine-N7 Monoadduct | A single chloroethyl arm of mechlorethamine binds to the N7 position of guanine. | Guanine N7 | Precursor to cross-links; can lead to depurination. |

| Interstrand Cross-link (ICL) | Covalent linkage of two guanine bases on opposite DNA strands. | 5'-GNC-3' sequences | Blocks DNA replication and transcription; highly cytotoxic. |

| Intrastrand Cross-link | Covalent linkage of two adjacent guanine bases on the same DNA strand. | Contiguous guanine residues | Distorts DNA structure; inhibits DNA polymerase progression. |

| DNA-Protein Cross-link (DPC) | Covalent linkage between DNA and a protein molecule. | Guanine N7 and nucleophilic amino acids (e.g., Cysteine) | Forms bulky lesions that block DNA replication and transcription. |

Protein Targets of Mechlorethamine

While DNA is the primary target, mechlorethamine also reacts with cellular proteins, leading to the formation of DNA-protein cross-links (DPCs). These bulky lesions contribute significantly to the cytotoxic effects of the drug.

A mass spectrometry-based proteomics approach has identified a number of nuclear proteins that are covalently cross-linked to chromosomal DNA in human fibrosarcoma (HT1080) cells following mechlorethamine treatment.[4] These proteins are involved in a variety of critical cellular functions.

Table 2: Nuclear Proteins Identified as Targets for DNA-Protein Cross-linking by Mechlorethamine

| Protein Category | Examples of Identified Proteins |

| Chromatin Regulation | Histones (H1, H2A, H2B, H3, H4) |

| DNA Replication and Repair | PARP-1, Ku70/80, DNA ligase III |

| Transcription and RNA Processing | RNA polymerase II, hnRNP proteins |

| Cell Cycle Control | p53, Cyclin B1 |

| Nuclear Matrix and Architecture | Lamin A/C, Matrin-3 |

The formation of DPCs is thought to occur through the initial alkylation of DNA by mechlorethamine, followed by the reaction of the second chloroethyl arm with a nearby nucleophilic amino acid residue, such as cysteine, on a protein.[4]

References

- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Mechlorethamine Hydrochloride's Effect on Purine Base Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the prototype of alkylating chemotherapeutic agents, exerts its cytotoxic effects primarily through the alkylation of DNA. This technical guide provides an in-depth analysis of the molecular mechanisms underlying mechlorethamine's interaction with purine (B94841) bases, the resulting cellular consequences, and the methodologies used to study these effects.

Core Mechanism: Purine Base Alkylation

Mechlorethamine is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. In the physiological environment, it undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneimonium) ion. This cation is a potent electrophile that readily attacks nucleophilic sites on DNA bases.

The primary targets for alkylation by mechlorethamine are the purine bases, guanine (B1146940) and adenine. The N7 position of guanine is the most frequent site of alkylation due to its high nucleophilicity.[1][2] Alkylation can also occur at the N3 position of adenine, albeit to a lesser extent.[3] Computational studies suggest that the alkylation of guanine is energetically more favorable than that of adenine.[1]

The initial reaction results in the formation of a monoadduct, where one of the chloroethyl groups of mechlorethamine is covalently attached to a purine base. The second chloroethyl group can then react with another nucleophilic site, leading to the formation of cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). Interstrand cross-links (ICLs) are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.[3][4]

Quantitative Analysis of Mechlorethamine-Induced DNA Adducts

The formation and persistence of mechlorethamine-DNA adducts are critical determinants of its therapeutic efficacy and toxicity. The following table summarizes key quantitative findings from various studies.

| Adduct Type | Target Site | Relative Abundance/Kinetics | Key Findings |

| Monoadducts | N7-Guanine | Most abundant initial lesion.[3][5] | Rapidly formed and can be subject to DNA repair mechanisms or depurination. |

| N3-Adenine | Less frequent than N7-guanine adducts.[3][6] | Contributes to the overall DNA damage profile. | |

| Cross-links | N7-Guanine to N7-Guanine (Interstrand) | Formed subsequent to monoadduct formation. | Considered the most cytotoxic lesion, effectively blocking DNA replication.[4] |

| N7-Guanine to N3-Adenine (Interstrand) | A possible, though less characterized, cross-link. | Further contributes to the complexity of DNA damage. |

Signaling Pathways Activated by Mechlorethamine-Induced DNA Damage

The presence of mechlorethamine-induced DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The key signaling pathways are depicted below.

Experimental Workflows and Protocols

Studying the effects of mechlorethamine on purine base alkylation requires a combination of in vitro and cell-based assays. Below are diagrams and detailed protocols for key experimental approaches.

Protocol 1: Quantification of Mechlorethamine-DNA Adducts by HPLC-MS/MS

This protocol outlines the steps for the sensitive detection and quantification of mechlorethamine-induced DNA adducts.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., cancer cell lines) to 70-80% confluency.

-

Treat cells with varying concentrations of mechlorethamine hydrochloride for a defined period (e.g., 2-24 hours). Include an untreated control.

2. DNA Extraction:

-

Harvest cells and extract genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

3. DNA Hydrolysis:

-

Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

4. HPLC Separation:

-

Separate the deoxynucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

Use a C18 column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate).

5. Mass Spectrometry Detection (MS/MS):

-

Interface the HPLC system with a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.

-

Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the adducts of interest.

-

N7-Guanine Monoadduct: Monitor for the transition corresponding to the protonated adduct to the protonated guanine base.

-

Interstrand Cross-links: Monitor for the transition corresponding to the cross-linked nucleoside species to a specific fragment ion.

-

6. Data Analysis:

-

Quantify the adducts by comparing the peak areas of the analytes to those of isotopically labeled internal standards.

-

Express the results as the number of adducts per 10^6 or 10^7 normal nucleotides.

Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA alkylation.

1. Cell Preparation:

-

Treat cells with mechlorethamine as described in Protocol 1.

-

Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

2. Embedding Cells in Agarose (B213101):

-

Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

3. Cell Lysis:

-

Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

4. Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Apply a voltage (typically 25 V) for 20-30 minutes.

5. Neutralization and Staining:

-

Neutralize the slides with a Tris buffer (pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

6. Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Damaged DNA will migrate from the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment. Increased tail moment is indicative of higher levels of DNA damage.[7][8][9]

Conclusion

This compound is a potent DNA alkylating agent that primarily targets the N7 position of guanine. The formation of monoadducts and subsequent interstrand cross-links disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. The DNA damage response pathways, orchestrated by kinases such as ATM and ATR, are critical in determining the ultimate fate of the cell. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of mechlorethamine-induced DNA damage, which is essential for both basic research and the development of more effective cancer therapies.

References

- 1. The mechanism of guanine alkylation by nitrogen mustards: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Structural Analysis of Mechlorethamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of mechlorethamine (B1211372) hydrochloride, a potent alkylating agent and the progenitor of nitrogen mustard chemotherapeutics. The document collates critical physicochemical data, detailed spectroscopic analysis, and mechanistic insights into its mode of action. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams, this guide serves as an in-depth resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction